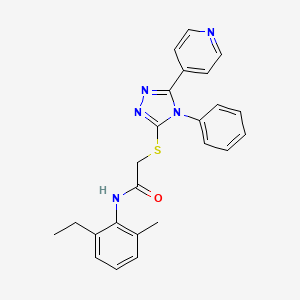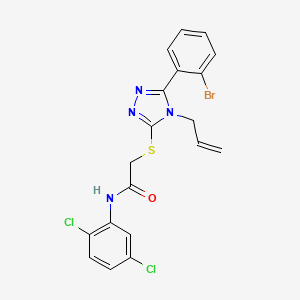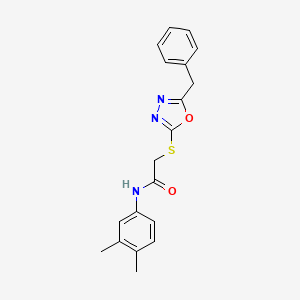
2,3-Dichloro-6-(trifluoromethyl)isonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloro-6-(trifluoromethyl)isonicotinic acid is an organic compound with the molecular formula C7H2Cl2F3NO2 It is a derivative of isonicotinic acid, characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-6-(trifluoromethyl)isonicotinic acid typically involves the chlorination and fluorination of isonicotinic acid derivatives. One common method includes the use of transition metal-based catalysts such as iron fluoride in a vapor-phase reaction at high temperatures (above 300°C) . Another approach involves the use of tetrabutylammonium fluoride and acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize the formation of by-products and to optimize the yield of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dichloro-6-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Aplicaciones Científicas De Investigación
2,3-Dichloro-6-(trifluoromethyl)isonicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dichloro-6-(trifluoromethyl)isonicotinic acid involves its interaction with specific molecular targets. For instance, it can induce resistance in plants by modifying the physiology of the host plant and inducing the production of defense-related enzymes such as chitinase . The exact molecular pathways involved are still under investigation, but the compound’s ability to alter cellular processes makes it a valuable tool in research.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-6-(trifluoromethyl)aniline: Similar in structure but with an aniline group instead of a carboxylic acid group.
2,6-Dichloroisonicotinic acid: Lacks the trifluoromethyl group but has similar chlorination patterns.
Uniqueness
2,3-Dichloro-6-(trifluoromethyl)isonicotinic acid is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties
Propiedades
Fórmula molecular |
C7H2Cl2F3NO2 |
|---|---|
Peso molecular |
259.99 g/mol |
Nombre IUPAC |
2,3-dichloro-6-(trifluoromethyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H2Cl2F3NO2/c8-4-2(6(14)15)1-3(7(10,11)12)13-5(4)9/h1H,(H,14,15) |
Clave InChI |
LYZXAEZUOAUFDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(N=C1C(F)(F)F)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)acetonitrile](/img/structure/B11773662.png)



![8-(4-Aminopiperidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11773697.png)
![N-(4-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11773703.png)
![(R)-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol](/img/structure/B11773704.png)






